molecular formula C19H13N3O4S B1596149 4-(8-hydroxy-5-quinolylazo)-1-naphthalenesulfonic acid CAS No. 26644-96-2

4-(8-hydroxy-5-quinolylazo)-1-naphthalenesulfonic acid

Cat. No.: B1596149
CAS No.: 26644-96-2
M. Wt: 379.4 g/mol
InChI Key: HQNCDPDGDRMZOI-UHFFFAOYSA-N
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Description

4-(8-hydroxy-5-quinolylazo)-1-naphthalenesulfonic acid is a synthetic azo dye known for its vibrant yellow color. It is commonly used in various industries, including food, textile, and pharmaceuticals. The compound has a molecular formula of C19H13N3O4S and a molecular weight of 379.39 g/mol .

Preparation Methods

The synthesis of 1-naphthalenesulfonic acid, 4-[(8-hydroxy-5-quinolinyl)azo]- typically involves the diazotization of 8-hydroxyquinoline followed by coupling with 1-naphthalenesulfonic acid. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the azo bond . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale manufacturing.

Chemical Reactions Analysis

4-(8-hydroxy-5-quinolylazo)-1-naphthalenesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of quinoline derivatives.

    Reduction: Reductive cleavage of the azo linkage results in the formation of amines, which can be toxic or recalcitrant.

    Substitution: The sulfonic acid group can participate in substitution reactions, often with nucleophiles, leading to the formation of different sulfonated derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(8-hydroxy-5-quinolylazo)-1-naphthalenesulfonic acid has a wide range of scientific research applications:

    Chemistry: Used as a reagent in various analytical techniques, including chromatography and spectroscopy.

    Biology: Employed in staining and labeling experiments due to its vibrant color.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized as a dye in the textile industry and as a colorant in food and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-naphthalenesulfonic acid, 4-[(8-hydroxy-5-quinolinyl)azo]- involves its interaction with molecular targets through its azo and sulfonic acid groups. The compound can bind to proteins and nucleic acids, affecting their function and stability. The azo linkage can undergo reductive cleavage, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

4-(8-hydroxy-5-quinolylazo)-1-naphthalenesulfonic acid can be compared with other similar compounds, such as:

    4-Amino-1-naphthalenesulfonic acid:

    4-Hydroxy-1-naphthalenesulfonic acid:

The uniqueness of 1-naphthalenesulfonic acid, 4-[(8-hydroxy-5-quinolinyl)azo]- lies in its specific azo linkage and the combination of quinoline and naphthalene moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[(8-hydroxyquinolin-5-yl)diazenyl]naphthalene-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O4S/c23-17-9-7-16(14-6-3-11-20-19(14)17)22-21-15-8-10-18(27(24,25)26)13-5-2-1-4-12(13)15/h1-11,23H,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQNCDPDGDRMZOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)N=NC3=C4C=CC=NC4=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9067229
Record name 1-Naphthalenesulfonic acid, 4-[(8-hydroxy-5-quinolinyl)azo]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9067229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26644-96-2
Record name 4-(8-Hydroxy-5-quinolylazo)-1-naphthalenesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26644-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Naphthalenesulfonic acid, 4-(2-(8-hydroxy-5-quinolinyl)diazenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026644962
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Naphthalenesulfonic acid, 4-[2-(8-hydroxy-5-quinolinyl)diazenyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Naphthalenesulfonic acid, 4-[(8-hydroxy-5-quinolinyl)azo]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9067229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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